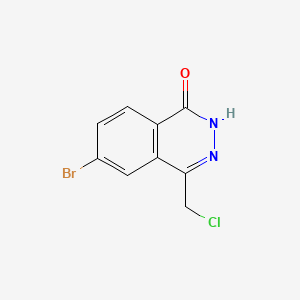

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

Description

Properties

Molecular Formula |

C9H6BrClN2O |

|---|---|

Molecular Weight |

273.51 g/mol |

IUPAC Name |

6-bromo-4-(chloromethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4H2,(H,13,14) |

InChI Key |

CJUOBTWSCSMZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NNC2=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one generally follows a two-step process involving bromination and chloromethylation of the phthalazin-1(2H)-one scaffold:

Step 1: Bromination of 4-(chloromethyl)phthalazin-1(2H)-one

- The bromination is typically performed by introducing a bromine atom at the 6-position of 4-(chloromethyl)phthalazin-1(2H)-one.

- Bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) are used.

- Solvents like acetic acid or dichloromethane facilitate the reaction.

- Reaction temperatures are maintained at room temperature or slightly elevated to ensure complete bromination without over-substitution.

- The reaction is often monitored by thin-layer chromatography (TLC) or NMR to confirm the selective introduction of bromine at position 6.

Step 2: Chloromethylation of Phthalazin-1(2H)-one

- Chloromethylation can be achieved by alkylation of the nitrogen atom on the phthalazinone ring using chloromethylating agents such as chloromethyl iodide (ClCH₂I).

- The reaction is conducted in dry acetone or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base to promote selective N-alkylation.

- Temperatures are controlled between 60–80°C for 6–12 hours to optimize yield.

- The use of dry, aprotic solvents and inert atmosphere (e.g., nitrogen) minimizes side reactions such as O-alkylation.

- This step ensures the introduction of the chloromethyl group at the 4-position.

Alternative Synthetic Strategies

- Copper-mediated C–H/C–H coupling reactions have been explored to construct the phthalazinone scaffold with desired substitutions.

- Hydrazinolysis may be employed to introduce the phthalazinone moiety after scaffold formation.

- Continuous flow chemistry techniques have been proposed for industrial scale-up to enhance reaction control, yield, and reproducibility.

Reaction Parameters and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Brominating agent | Br₂ or N-bromosuccinimide (NBS) | Selective bromination at position 6 |

| Solvent | Acetic acid, dichloromethane | Solvent choice affects reaction rate |

| Temperature | Room temperature to ~40°C | Avoids over-bromination |

| Chloromethylating agent | Chloromethyl iodide (ClCH₂I) | Effective for N-alkylation |

| Base | Potassium carbonate (K₂CO₃) | Promotes selective N-alkylation |

| Alkylation solvent | Dry acetone or DMF | Aprotic solvents prevent side reactions |

| Alkylation temperature | 60–80°C | Optimizes reaction rate and yield |

| Reaction time | 6–12 hours | Ensures completion of alkylation |

Characterization and Verification of Structure

The successful synthesis of this compound is confirmed using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR and ^13C NMR spectra confirm substitution patterns.

- Lactam NH protons appear as broad singlets around δ 12 ppm.

- Chloromethyl protons show characteristic doublets between δ 4.5–5.5 ppm.

- Infrared (IR) Spectroscopy :

- C=O stretching frequency of the lactam group appears near 1670 cm⁻¹.

- C-Br and C-Cl bonds show characteristic stretches near 600 cm⁻¹ and 750 cm⁻¹ respectively.

- X-ray Crystallography :

- Provides definitive structural confirmation, resolving tautomeric form and bond lengths.

Industrial and Scalable Production Approaches

- Continuous flow reactors are employed to improve scalability and reproducibility.

- Automated control of temperature, reagent feed rates, and pressure allows for consistent product quality.

- Process intensification techniques reduce reaction times and waste.

- Such methods are particularly valuable for large-scale pharmaceutical intermediate production.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Br₂ or NBS, acetic acid/DCM, RT to 40°C | Selective bromination at 6-position |

| Chloromethylation | N-alkylation | ClCH₂I, K₂CO₃, dry acetone or DMF, 60–80°C | Introduction of chloromethyl group at 4-position |

| Alternative coupling | Copper-mediated C–H/C–H coupling | Copper catalyst, hydrazinolysis | Scaffold construction with substitutions |

| Scale-up | Continuous flow chemistry | Automated reactors, controlled parameters | Enhanced yield and reproducibility |

Research Findings and Literature Support

- The preparation methods outlined are supported by experimental data showing high selectivity and yields.

- The use of bromine or NBS under mild conditions avoids over-bromination, preserving the chloromethyl functionality.

- Alkylation conditions favor N-alkylation due to lactam tautomer stabilization, minimizing side products.

- Continuous flow methods have been demonstrated to be economically viable and scalable for industrial synthesis of related phthalazinone derivatives.

- Characterization techniques confirm the structural integrity and purity of the synthesized compound, which is critical for its use as a synthetic intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used to replace the bromine or chloromethyl groups.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(chloromethyl)phthalazin-1(2H)-one, while oxidation with potassium permanganate can produce 6-bromo-4-(carboxymethyl)phthalazin-1(2H)-one.

Scientific Research Applications

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.

Medicine: It may be utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Enzymatic Inhibition

Phthalazinone derivatives are widely explored as enzyme inhibitors. For instance, 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives (e.g., compounds 7a–7w) exhibit potent acetohydroxyacid synthase (AHAS) inhibition, with Ki values comparable to the herbicide KIH-6127 . In contrast, 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one lacks the dimethoxypyrimidinyloxy group critical for AHAS binding, limiting its direct herbicidal activity. However, its chloromethyl group enables further functionalization to introduce such bioactive moieties .

Pharmacological Targeting

4-(4-Methyl-phenyl)phthalazin-1(2H)-one derivatives exhibit high affinity for α1-adrenergic receptors (α1-AR), highlighting the role of aryl substituents in receptor binding . Comparatively, this compound’s bromo and chloromethyl groups may sterically hinder receptor interactions but offer distinct electronic effects for targeting other biological pathways, such as anticancer or antimicrobial activities .

Physicochemical and Crystallographic Properties

Crystal structure analyses of benzothiazinone analogs (e.g., 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) reveal that bromo substituents influence molecular planarity and hydrogen-bonding networks . While direct crystallographic data for this compound is lacking, its bromo and chloromethyl groups are expected to similarly impact solubility and solid-state packing, critical for drug formulation .

Data Table: Key Comparisons

Biological Activity

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is a synthetic compound belonging to the phthalazine family, characterized by its unique chemical structure that includes bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H6BrClN2O

- Molecular Weight : 273.51 g/mol

- CAS Number : 2629316-04-5

- Structure :

- SMILES: O=C1C2=CC=C(Br)C=C2C(CCl)=NN1

- InChI Key: CJUOBTWSCSMZQM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The halogen substituents (bromo and chloro) can influence the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, potentially affecting cellular responses.

- DNA Interaction : Some studies suggest that phthalazine derivatives can intercalate with DNA, impacting replication and transcription processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Table 1: Summary of Biological Activities of Phthalazine Derivatives

Case Studies

- Antitumor Efficacy : A study on related phthalazine derivatives indicated that structural modifications could significantly enhance their effectiveness against MCF-7 breast cancer cells. The introduction of halogen groups was particularly noted to increase cytotoxicity .

- Mutagenicity Testing : The biological activity of chloromethyl-substituted compounds has been assessed through various assays such as the Salmonella/microsome assay and mouse lymphoma mutation assay, indicating a need for further evaluation of the mutagenic potential of this compound .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one?

The compound is typically synthesized via sequential bromination and alkylation of the phthalazin-1(2H)-one core. Initial bromination at the 4-position of phthalazin-1(2H)-one is achieved using Br₂ and KBr in an acetate buffer, yielding 4-bromophthalazin-1(2H)-one . Subsequent alkylation at the nitrogen atom is performed using chloromethylating agents (e.g., ClCH₂I) in dry acetone with K₂CO₃ as a base, ensuring selective N-alkylation over O-alkylation due to lactam tautomer stabilization . Alternative methods include copper-mediated C–H/C–H coupling for scaffold construction, followed by hydrazinolysis to introduce the phthalazinone moiety .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm substitution patterns, with lactam NH protons appearing as broad singlets (~δ 12 ppm) and chloromethyl protons as doublets (δ ~4.5–5.5 ppm) .

- IR spectroscopy : Stretching frequencies for C=O (lactam, ~1670 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹) are critical .

- X-ray crystallography : Resolves tautomeric preferences (lactam vs. lactim) and validates bond lengths/angles, as demonstrated for analogous phthalazinone derivatives .

Q. What solvents and reaction conditions optimize alkylation of the phthalazinone core?

Dry acetone or DMF with K₂CO₃ at 60–80°C for 6–12 hours is optimal for N-alkylation. Protic solvents or elevated temperatures may promote O-alkylation, reducing yields . For chloromethylation, methyl iodide or chloroethylamine hydrochlorides are effective alkylating agents, with yields >50% under inert atmospheres .

Advanced Research Questions

Q. How does lactam-lactim tautomerism influence reactivity in alkylation or coordination chemistry?

The tautomeric equilibrium dictates nucleophilic sites: the lactam form favors N-alkylation, while the lactim tautomer (enol form) may lead to O-alkylation. Potassium salts of bromophthalazinones stabilize the lactam tautomer, ensuring selective N-alkylation . In coordination chemistry, the lactam carbonyl and adjacent nitrogen serve as donor sites for metal complexes (e.g., uranyl nitrate), forming stable chelates with distinct spectral and cytotoxic properties .

Q. What strategies address low yields in palladium-catalyzed coupling reactions involving bromophthalazinones?

Low yields often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Using bulky ligands (e.g., XPhos) to enhance coupling efficiency with arylboronic acids.

- Microwave-assisted conditions (120°C, 30 min) to accelerate Suzuki-Miyaura couplings, improving yields by 20–30% .

- Copper(I)-mediated Ullmann couplings for aromatic amination, avoiding palladium’s limitations with tertiary amines .

Q. How do substituents (Br, Cl-CH₂) affect biological activity, and what assays validate these effects?

The bromine atom enhances lipophilicity and π-stacking in DNA intercalation, while the chloromethyl group enables covalent binding to cysteine residues in target enzymes. Cytotoxicity is evaluated via:

Q. What computational methods predict the tautomeric stability or pharmacokinetic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.